Siphonodictyal C
Description
Properties
CAS No. |
105064-29-7 |
|---|---|
Molecular Formula |
C12H18N4O3 |
Synonyms |
Siphonodictyal C |
Origin of Product |
United States |
Isolation and Source Organism Studies
Isolation Methodologies for Siphonodictyal C and Related Siphonodictyals
The isolation of this compound and other siphonodictyals from marine sponges involves a series of extraction and purification steps. General methods for purifying organic compounds from natural sources include techniques such as sublimation, crystallization, distillation, differential extraction, and various chromatographic methods. byjus.comresearchgate.net
Specific to marine natural products like siphonodictyals, the process typically begins with the collection of the sponge material. The sponge is then subjected to extraction using organic solvents, such as methanol (B129727) or ethyl acetate. psu.edubiointerfaceresearch.com Due to the potential lability of some siphonodictyals, including sulfated derivatives, gentle extraction and purification protocols are often employed to avoid hydrolysis. psu.edu
Following initial extraction, the crude extract is typically fractionated using techniques like solvent partitioning or column chromatography. beilstein-journals.orgresearchgate.netpsu.edulibretexts.org High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, is a common and effective method for the further purification of individual siphonodictyals, allowing for the separation of closely related compounds. beilstein-journals.orgresearchgate.netpsu.edu The purity of isolated compounds can be assessed by techniques such as melting or boiling point determination for organic compounds. byjus.com
The structural elucidation of isolated siphonodictyals, including this compound, is primarily achieved through spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D NMR experiments, is crucial for determining the carbon and hydrogen frameworks and connectivity. beilstein-journals.orgpsu.edu Mass spectrometry (MS), such as High-Resolution Mass Spectrometry (HRMS), provides molecular weight information and aids in determining the elemental composition. beilstein-journals.org
For example, the isolation of new sulfated sesquiterpene hydroquinones, siphonodictyals E1-E4, and cyclosiphonodictyol A from Aka coralliphagum involved the fractionation of an aqueous n-BuOH extract followed by gel chromatography and reversed-phase (C18) HPLC. beilstein-journals.orgresearchgate.net Their structures were elucidated using 1D and 2D NMR and HRMS-ESI(−) experiments. beilstein-journals.org
Characterization of Siphonodictyal-Producing Marine Organisms (e.g., Siphonodictyon sp., Aka coralliphagum)
Siphonodictyals are predominantly isolated from marine sponges, notably those within the genus Siphonodictyon and the species Aka coralliphagum. Aka coralliphagum, also known as Siphonodictyon coralliphagum, is a bright yellow burrowing sponge found in the Caribbean. psu.eduspongeguide.orguncw.edu It exhibits distinct morphological forms, including forma typica, f. tubulosa, f. obruta, and f. incrustans. beilstein-journals.orgpsu.edu This sponge is known for its ability to excavate into live coral heads, with only the oscular chimneys or flat crusts exposed. beilstein-journals.org A characteristic "dead zone" often surrounds these exposed parts, believed to be caused by the toxic secondary metabolites produced by the sponge. beilstein-journals.org Aka coralliphagum is typically found in coral reef environments, specifically in the lower buttress zone, fore reef, and fore reef slope at depths ranging from 1.5 to 70 meters, and can also be found in mangroves. sealifebase.se The sponge is described as having a microhispid and sinuous surface and releases significant amounts of mucus when disturbed. sealifebase.se
Another source of siphonodictyals is the genus Siphonodictyon. Siphonodictyon species are characterized by their burrowing nature and the presence of siphon-like structures. ird.frdailydiving.org They typically have an encrusting form with a network of canals leading to oscula. dailydiving.org The skeletal structure includes predominantly tylostyle spicules. dailydiving.org Siphonodictyon sp. have been reported from various locations, including the Indo-Pacific and Polynesia. ird.frnih.govird.fr For instance, a Siphonodictyon sp. from the Indo-Pacific is known to produce siphonodictidine, a major secondary metabolite implicated in inhibiting coral growth. nih.govcapes.gov.br Different Siphonodictyon sp. can exhibit variations in external characteristics and skeletal structures. ird.frird.fr
Chemodiversity within Siphonodictyal Metabolites from Source Organisms
The marine sponges Siphonodictyon sp. and Aka coralliphagum produce a diverse array of secondary metabolites, with siphonodictyals being a prominent class. These compounds are generally characterized as sesquiterpene hydroquinones or related derivatives. beilstein-journals.orgresearchgate.netnih.gov The chemodiversity within siphonodictyals stems from variations in their sesquiterpene skeletons, the functional groups present, and the substitution patterns on the hydroquinone (B1673460) or quinone moiety.
Reported siphonodictyals include siphonodictyals B, C, D, and E, as well as sulfated derivatives such as siphonodictyols G and H, and siphonodictyal B3. beilstein-journals.orgresearchgate.net Other related compounds, such as siphonodictyoic acid, have also been isolated. beilstein-journals.org Studies have shown differences in the metabolite profiles between different morphological forms of Aka coralliphagum, such as the typica and incrustans forms, as revealed by HPLC-MS analysis. psu.eduacs.org For instance, the incrustans form has been found to contain different main metabolites compared to the typica form. psu.edu
The structures of siphonodictyals can feature acyclic or cyclic sesquiterpene chains linked to an aromatic system. beilstein-journals.org Sulfation is a common modification observed in many siphonodictyals, influencing their polarity and potentially their biological activity. beilstein-journals.orgpsu.edu For example, siphonodictyals E1-E4 are described as new sulfated sesquiterpene hydroquinones. beilstein-journals.org The presence of sulfate (B86663) groups can affect the stability of these compounds, necessitating gentle isolation procedures. psu.edu
The structural diversity extends to variations in the aromatic ring system and the nature of the linkage to the sesquiterpene moiety. beilstein-journals.org Some siphonodictyals, like siphonodictyal B1, possess a zwitterionic structure due to a protonated imine and phenolate (B1203915) ion, contributing to their polarity. core.ac.uk The chemodiversity observed in these sponges highlights their rich biosynthetic capabilities and the potential for discovering novel compounds with unique structures and properties.
Here is a table summarizing some of the siphonodictyal compounds mentioned:
| Compound Name | Source Organism(s) | Chemical Class | Notes |
| This compound | Siphonodictyon sp., Aka coralliphagum | Sesquiterpene hydroquinone | |
| Siphonodictyal B | Aka coralliphagum | Sesquiterpene phenolic aldehyde | Structure revised in 1986. acs.org |
| Siphonodictyal D | Aka coralliphagum | Sesquiterpene phenolic aldehyde | beilstein-journals.org |
| Siphonodictyal E | Aka coralliphagum | Sesquiterpene phenolic aldehyde | beilstein-journals.org |
| Siphonodictyol G | Aka coralliphagum | Monosulfated sesquiterpenoid | beilstein-journals.orgpsu.edu |
| Siphonodictyol H | Aka coralliphagum | Monosulfated sesquiterpenoid | beilstein-journals.orgpsu.edu |
| Siphonodictyal B3 | Aka coralliphagum | Disulfated sesquiterpenoid | beilstein-journals.org |
| Siphonodictyoic acid | Aka coralliphagum | Sesquiterpenoid | beilstein-journals.org |
| Siphonodictyal B1 | Aka coralliphagum | Sulfated sesquiterpene | Zwitterionic structure. psu.educore.ac.uk |
| Siphonodictyal B2 | Aka coralliphagum | Sulfated sesquiterpene | Less polar than Siphonodictyal B1. psu.educore.ac.uk |
| Siphonodictidine | Siphonodictyon sp. (Indo-Pacific) | Sesquiterpenoid | Major secondary metabolite. nih.govcapes.gov.br |
| Cyclosiphonodictyol A | Aka coralliphagum | Sulfated sesquiterpene | Contains a macrocycle. beilstein-journals.orgresearchgate.net |
Further detailed research findings on the specific isolation yields and spectroscopic data for this compound would require access to the primary literature describing its initial isolation. However, the general methodologies and the context within the chemodiversity of siphonodictyal-producing sponges are well-documented.
Structural Elucidation and Stereochemical Investigations
Advanced Spectroscopic Techniques in Structural Assignment
The initial structural assignment and subsequent verification of Siphonodictyal C, as well as related siphonodictyals, have primarily utilized advanced spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) techniques, is fundamental in determining the connectivity of atoms within the molecule. Techniques such as ¹H NMR and ¹³C NMR provide information on the types of protons and carbons present and their chemical environments egyankosh.ac.in, nih.gov, mdpi.com, hmdb.ca, nd.edu, youtube.com, organicchemistrydata.org.
Two-dimensional NMR experiments, such as COSY, HSQC, HMBC, and NOESY, are crucial for establishing correlations between different nuclei, allowing for the piecing together of the molecular skeleton and the assignment of resonances nd.edu. Mass spectrometry provides essential information regarding the molecular weight and fragmentation pattern, which helps in confirming the molecular formula and identifying key substructures egyankosh.ac.in, youtube.com. Infrared (IR) spectroscopy can also provide insights into the functional groups present in the molecule, such as hydroxyl or carbonyl groups mdpi.com. The application of these techniques is standard practice in the structure elucidation of natural products isolated from marine sponges like Aka coralliphagum, the source of siphonodictyals beilstein-journals.org, researchgate.net.
Stereochemical Determinations and Absolute Configuration Studies
Determining the stereochemistry and absolute configuration of chiral centers within complex molecules like this compound is a critical step in full structural characterization wikipedia.org, youtube.com. While specific details on the absolute configuration determination solely for this compound are less extensively detailed in the provided snippets compared to its structural revisions, general methods applicable to siphonodictyals and similar compounds have been employed.
Methods for determining absolute configuration include X-ray crystallography, which can definitively establish the three-dimensional structure and stereochemistry if suitable crystals can be obtained wikipedia.org, wikipedia.org, libretexts.org, glycoforum.gr.jp. Another technique is Electronic Circular Dichroism (ECD) spectroscopy, often combined with computational calculations, which can be used to assign absolute configurations by comparing experimental and calculated ECD spectra mdpi.com. Additionally, chemical methods such as the modified Mosher's method can be applied to determine the stereochemistry of chiral centers bearing hydroxyl groups psu.edu. The stereochemical assignment, particularly at chiral carbons, is vital as different stereoisomers can exhibit distinct biological activities.
Historical Structural Revisions within the Siphonodictyal Family (e.g., this compound and B)
The structural history of the siphonodictyal family, including this compound and Siphonodictyal B, involves notable revisions. Siphonodictyal B, for instance, was first reported with a specific structure in 1981 but was later revised in 1986 based on 2D NMR experiments sci-hub.ru, acs.org. This revision primarily corrected the substitution pattern of the aromatic polyketide fragment acs.org. However, further synthetic work and re-evaluation of published NMR data led to a subsequent revision of Siphonodictyal B's structure, specifically correcting the configuration at C-8 sci-hub.ru, acs.org, orcid.org, bu.edu. This highlights how iterative analysis using spectroscopic data and synthetic correlation is essential for confirming complex natural product structures.
Similarly, the structure of this compound, initially described as a desulfated compound, also underwent revision to its currently accepted structure sci-hub.ru. These revisions underscore the challenges inherent in the structural elucidation of complex marine natural products and demonstrate the importance of rigorous spectroscopic analysis and, in some cases, synthetic confirmation to establish correct planar structures and stereochemistry.
Biosynthetic Pathways and Precursor Analysis
Proposed Biosynthetic Routes for Siphonodictyal C and Related Meroterpenoids
Meroterpenoids from marine sponges commonly feature a terpenoid unit, often a sesquiterpene (C15), linked to an aromatic moiety, such as a hydroquinone (B1673460) or quinone. nih.govnih.govmdpi.comrsc.orgresearchgate.net this compound, a sesquiterpene hydroquinone, is believed to arise from the convergence of the isoprenoid pathway, yielding the sesquiterpene portion, and a pathway producing the hydroquinone moiety. nih.govrsc.orgresearchgate.netmdpi.com
Proposed biosynthetic routes for related marine sesquiterpene hydroquinones, including other siphonodictyals, often involve the cyclization of farnesyl pyrophosphate (FPP) to form a drimane (B1240787) or related sesquiterpene skeleton. nih.govresearchgate.netnih.gov This sesquiterpene unit is then coupled with a hydroquinone precursor. nih.govrsc.orgresearchgate.netmdpi.com Subsequent modifications, such as oxidation, rearrangement, and cyclization, contribute to the structural diversity observed in this class of compounds. rsc.orgnih.govrsc.orgresearchgate.netacs.orgresearchgate.net
For instance, proposed biogenetic pathways for other siphonodictyals, such as siphonodictyal B, suggest polyene cyclization of a farnesyl side chain. rsc.orgacs.org Oxidative cyclizations have also been implicated in the formation of related structures like the corallidictyals from siphonodictyal B. rsc.orgrsc.org Similarly, the macrocycle in siphonodictyal E4 may be formed via an aldol (B89426) addition from a precursor with an acyclic sesquiterpenoid chain that is partially oxidized. beilstein-journals.orgrsc.orgresearchgate.netresearchgate.net
Enzymatic Transformations and Biogenetic Speculations
While specific enzymes involved in the biosynthesis of this compound are not extensively documented, studies on related meroterpenoids and drimanes provide insights into potential enzymatic transformations. Terpene cyclases are crucial enzymes that catalyze the cyclization of linear polyprenyl pyrophosphates, such as FPP, to form the carbocyclic skeletons of terpenoids like the drimane framework. mdpi.comnih.govresearchgate.netnih.gov
Enzymes like oxidases, including cytochrome P450 monooxygenases, are likely involved in introducing hydroxyl groups and facilitating other oxidative modifications on both the terpenoid and hydroquinone moieties. nih.govacs.org Rearrangement enzymes may also play a role, as seen in the proposed biogenesis of avarane-type sesquiterpenoids from drimane precursors through 1,2-rearrangements. rsc.orgresearchgate.netnih.govresearchgate.net
Biogenetic speculation often involves considering known enzymatic reactions in terpene and polyketide biosynthesis and proposing analogous transformations for meroterpenoid structures. The coupling of the terpenoid and aromatic units likely involves prenyltransferase enzymes, which catalyze the alkylation of aromatic precursors with isoprenoid chains. nih.govmdpi.comresearchgate.net
Identification and Role of Biosynthetic Precursors (e.g., drimanes, hydroquinones)
Based on structural analysis and synthetic studies, drimane sesquiterpenes and hydroquinones are considered key biosynthetic precursors for this compound and related marine meroterpenoids. nih.govbeilstein-journals.orgnih.govrsc.orgmdpi.comnih.govresearchgate.netmdpi.com
Drimane sesquiterpenes, characterized by a bicyclic decalin system, are proposed to originate from the cyclization of farnesyl pyrophosphate (FPP). nih.govresearchgate.netnih.gov Specific drimane derivatives, such as drim-7-en-11-al, have been utilized in the chemical synthesis of this compound, supporting their potential role as biosynthetic intermediates or closely related structures. nih.govresearchgate.netmdpi.com
The hydroquinone moiety is another essential precursor. Hydroquinones can be derived from various pathways, including the shikimate pathway via intermediates like 4-hydroxybenzoate (B8730719) (4HB) or homogentisate, or from polyketide biosynthesis. nih.govmdpi.comresearchgate.netmdpi.comulisboa.pt In the context of meroterpenoids, a prenylated hydroquinone intermediate is typically formed by the enzymatic coupling of a hydroquinone derivative with an isoprenoid unit. nih.govmdpi.comresearchgate.net
The convergence of a drimane or related sesquiterpene precursor and a hydroquinone precursor, followed by enzymatic tailoring, is the generally accepted model for the biosynthesis of this compound and other sesquiterpene hydroquinones from marine sponges. nih.govrsc.orgmdpi.comresearchgate.netmdpi.com
Key Biosynthetic Precursors and Related Compounds
| Compound Name | Role in Biosynthesis (Proposed/Inferred) |
| Farnesyl Pyrophosphate (FPP) | Precursor to the sesquiterpene skeleton |
| Drimane Sesquiterpenes | Intermediate sesquiterpene skeleton |
| Drim-7-en-11-al | Proposed drimane intermediate/synthetic precursor nih.govresearchgate.netmdpi.com |
| Hydroquinone | Precursor to the aromatic moiety |
| 4-Hydroxybenzoate (4HB) | Potential precursor to hydroquinone moiety mdpi.comresearchgate.net |
| Homogentisate | Potential precursor to hydroquinone moiety mdpi.comresearchgate.net |
Note: The table above summarizes the proposed or inferred roles of key compounds in the biosynthesis of this compound and related meroterpenoids based on the available literature.
Chemical Synthesis Strategies
Total Synthesis Approaches to Siphonodictyal C
Total synthesis aims to construct complex molecules like this compound from simpler, commercially available precursors. This endeavor not only provides access to the compound for further study but also drives the development of new synthetic methodologies and strategies.
Key Synthetic Reactions and Methodologies
The total synthesis of this compound and related meroterpenoids often employs a range of powerful synthetic transformations to assemble the characteristic carbon skeleton and introduce the necessary functional groups. Some key reactions and methodologies utilized in these syntheses include:
Coupling Reactions: Carbon-carbon bond forming reactions are central to connecting the different molecular fragments that constitute this compound. Palladium-catalyzed cross-coupling reactions, such as the coupling of a drimanal hydrazone with an iodobenzaldehyde, have been reported as a key step in the divergent synthesis of siphonodictyal B, corallidictyals C/D, and liphagal (B1254458), which are structurally related to this compound. acs.orgfigshare.comfigshare.comacs.orgnih.govdatapdf.com These reactions are crucial for assembling the aryl-sesquiterpene framework. Other coupling reactions, such as the coupling of aldehydes with lithiated hydroquinone (B1673460) ethers, have also been employed in the synthesis of related meroterpenoids like aureol. mdpi.com
Reductive Alkylation: This methodology has been utilized in the synthesis of sesquiterpenilquinones, a class of compounds that includes some meroterpenoids. mdpi.com It typically involves the alkylation of an enone followed by reduction.
Diels-Alder Cycloaddition: While not explicitly detailed for this compound in the search results, the Diels-Alder reaction is a powerful tool for constructing cyclic systems and has been used in the synthesis of other meroterpenoids, such as mamanuthaquinone and chromane (B1220400) meroterpenoids like guadials B and C. mdpi.comrsc.orgox.ac.uk This reaction can efficiently build complex ring structures with control over stereochemistry.
Reductive Alkylation: The reductive alkylation strategy has been used in the synthesis of avarol (B1665835) and avarone, as well as nakijiquinones, which are also sesquiterpene quinones/quinols. mdpi.com This approach allows for the formation of carbon-carbon bonds adjacent to carbonyl groups under reducing conditions.
Other Reactions: Various other reactions are integral to the synthetic routes, including nucleophilic attacks, ring-closing metathesis, and olefin isomerization reactions. acs.orgfigshare.comfigshare.comacs.orgnih.govsci-hub.ru For instance, the synthesis of cyclosiphonodictyol A, a related marine natural product, involved a nucleophilic attack of a hindered tertiary alkoxide and a ring-closing metathesis reaction. sci-hub.ru An iodine-promoted sunlight-induced olefin Z/E isomerization reaction has been used in the divergent synthesis of siphonodictyal B and related compounds. acs.orgfigshare.comfigshare.comacs.orgnih.gov
One reported synthesis of protected (±)-siphonodictyal C involved the condensation of an aryllithium with (±)-drimenal. mdpi.comsci-hub.ru In this approach, the aldehyde group of the target compound was introduced in the final steps. sci-hub.ru Another synthesis of this compound was achieved via drim-7-en-11-al by coupling with 5-lithium sesamol (B190485) MEM-ether to form benzylic alcohols. mdpi.com
Stereoselective and Enantioselective Synthesis
Controlling the stereochemistry is a critical aspect of natural product synthesis, as biological activity is often highly dependent on the molecule's three-dimensional structure. While specific details on the stereoselective synthesis of this compound are limited in the provided results, the synthesis of related meroterpenoids highlights the importance of stereochemical control.
For example, the total synthesis of (+)-strongylin A and corallidictyal D involved stereocontrolled hydrogenation of an exo-olefinic decalin to establish a specific stereogenic center. researchgate.net Enantioselective formal total synthesis has been achieved for other natural products like aspergillide C using methods such as Ferrier-type C-glycosylation and Trost's hydrosilylation. beilstein-journals.org These examples demonstrate the application of methods to control the absolute or relative configuration of chiral centers during the synthesis of complex molecules.
In the context of this compound, achieving the correct relative and absolute stereochemistry of the sesquiterpene and aryl moieties, as well as the connection between them, is paramount for synthesizing the natural product accurately.
Challenges and Innovations in this compound Total Synthesis
The total synthesis of complex natural products like this compound presents significant challenges. These often include the construction of intricate polycyclic ring systems, the introduction and manipulation of sensitive functional groups (such as the aldehyde), and the control of multiple stereocenters. bu.edureddit.comrsc.org
One challenge highlighted in the synthesis of related compounds is the late-stage introduction of the aldehyde group, which can sometimes be problematic. acs.orgfigshare.comfigshare.comacs.orgnih.govdatapdf.comsci-hub.ru Innovations in synthetic strategies aim to address these challenges. For instance, a divergent synthesis approach for siphonodictyal B, corallidictyals C/D, and liphagal focused on the early presence of an aldehyde group, facilitated by a palladium-catalyzed direct cross-coupling reaction that avoided touching the aromatic aldehyde. acs.orgfigshare.comfigshare.comacs.orgnih.govdatapdf.com This represents an innovation in handling sensitive functionalities during the synthesis of this class of meroterpenoids.
The development of new methodologies, such as novel dearomatization methods followed by polyene cyclization, represents innovations that can potentially be applied to the synthesis of DMOA-derived meroterpenoids, a class that includes siphonodictyals. nih.govd-nb.info
Synthesis of this compound Derivatives and Analogues
The synthesis of derivatives and analogues of this compound is important for exploring the structure-activity relationship and potentially developing compounds with improved properties. While specific details on the synthesis of a wide range of this compound derivatives are not extensively covered in the provided search results, the synthesis of related meroterpenoid derivatives has been reported.
For example, several farnesyl alkene substrates have been used to generate structurally novel, DMOA-derived meroterpenoid derivatives through a biomimetic approach involving dearomatization-driven polycyclization. nih.govd-nb.info This suggests that similar strategies could be employed to synthesize analogues of this compound with variations in the terpenoid or aromatic moieties.
The divergent synthesis strategy mentioned earlier, which provides access to siphonodictyal B, corallidictyals C/D, and liphagal from common intermediates, exemplifies how a single synthetic route can be used to generate multiple related natural products and potentially their analogues. acs.orgfigshare.comfigshare.comacs.orgnih.govdatapdf.com
Synthesis of other natural product derivatives, such as C-1 methoxycarbonyl narciclasine, has involved chemoenzymatic approaches and key reactions like nitroso Diels-Alder and intramolecular Heck cyclization. mdpi.com These methodologies could potentially be adapted for the synthesis of modified this compound structures.
General approaches to synthesizing derivatives of natural products often involve modifying functional groups, altering the carbon skeleton, or coupling the core structure with different moieties using reactions like Grignard reactions or cross-coupling. rsc.orgmdpi.com
Biomimetic Synthetic Strategies in Meroterpenoid Chemistry
Biomimetic synthesis seeks to emulate proposed biosynthetic pathways in the laboratory to synthesize natural products. This strategy can provide elegant and efficient routes to complex molecules, often reflecting the enzymatic processes that occur in nature. Meroterpenoids, including siphonodictyals, are biosynthesized from precursors derived from both terpenoid and polyketide pathways. nih.govresearchgate.netrsc.org
Studies on the biosynthesis of DMOA-derived meroterpenoids suggest divergent pathways from a common intermediate. nih.gov A biomimetic route to farnesyl pyrophosphate (FPP) and dimethyl orsellinic acid (DMOA)-derived meroterpenoid scaffolds has been a subject of interest. nih.govd-nb.inforesearchgate.net
A reported biomimetic approach to FPP/DMOA-derived meroterpenoids involves novel dearomatization methodology followed by polycyclization, termed dearomatization-driven polycyclization (DDP). nih.govd-nb.info This strategy constructs tetracyclic meroterpenoids in a relatively few steps from commercially available materials, providing access to a family of these compounds. nih.govd-nb.info The key intermediate in this biomimetic route is proposed to be derived from the dearomatization of DMOA or its derivatives with a farnesyl electrophile. nih.govd-nb.info
Another example of a biomimetic approach in meroterpenoid synthesis is the proposed hetero-Diels-Alder reaction between caryophyllene (B1175711) and an o-quinone methide in the biosynthesis of guajadial, which has been verified through biomimetic synthesis. ox.ac.uk Similarly, biomimetic total syntheses of chromane meroterpenoids have utilized hetero-Diels-Alder reactions as a key transformation. rsc.org
While a specific detailed biomimetic synthesis of this compound is not explicitly described in the provided search results, the successful application of biomimetic strategies to structurally related meroterpenoids suggests that this approach holds potential for the synthesis of this compound by mimicking its likely biosynthetic pathway involving the coupling and cyclization of terpenoid and aromatic precursors.
Mechanistic Investigations of Biological Activities in Vitro Models
Cellular and Molecular Targets of Siphonodictyal C Action
In vitro studies have identified specific cellular and molecular machinery as targets for the bioactivity of this compound, a merosesquiterpene isolated from marine sponges. The primary molecular target identified is the cyclin-dependent kinase 4 (CDK4)/cyclin D1 complex. nih.govcore.ac.ukwaikato.ac.nz this compound has been shown to be a modest inhibitor of the complexation between CDK4 and its regulatory partner, cyclin D1. core.ac.ukwaikato.ac.nz This interaction is a critical checkpoint in the G1 phase of the cell cycle, suggesting that the compound's effects on cell proliferation are mediated through direct interference with cell cycle progression machinery.
Research categorizes this compound among a group of marine compounds that act on a variety of molecular targets. nih.gov However, its most clearly defined action is the inhibition of the CDK4/cyclin D1 complex, which is a key regulator of cell proliferation. researchgate.netmdpi.com
Kinase Inhibition Profiles (e.g., PI3K, CDK4/6, CDK7, PIM2)
The kinase inhibition profile of this compound appears to be quite specific, based on available research. The compound has been explicitly identified as an inhibitor of Cyclin-Dependent Kinase 4 (CDK4). nih.govresearchgate.netmdpi.com Its inhibitory action is directed at the formation of the CDK4/cyclin D1 complex, with one study reporting an IC50 value of 9 μg/mL for this effect. nih.govmdpi.com This positions this compound as a natural product with potential relevance in contexts where CDK4 activity is dysregulated.
Unlike its biogenetic precursor Siphonodictyal B, which has a broader kinase inhibition profile that includes PI3K, CDK4/6, CDK7, and PIM2, there is no evidence in the reviewed literature to suggest that this compound inhibits PI3K, CDK7, or PIM2. researchgate.net The primary documented kinase-inhibitory activity of this compound is specific to CDK4.
| Kinase Target | This compound Activity | IC50 |
| CDK4/cyclin D1 | Inhibitor of complexation | 9 μg/mL nih.govmdpi.com |
| PI3K | No reported activity | Not Applicable |
| CDK7 | No reported activity | Not Applicable |
| PIM2 | No reported activity | Not Applicable |
Induction of Apoptosis and Cell Cycle Modulation Mechanisms
This compound exerts its biological effects primarily through the modulation of the cell cycle. core.ac.uk Investigations have shown that the compound causes an accumulation of cells in the G2/M phase of the cell cycle. core.ac.uk This arrest prevents cells from proceeding through mitosis, thereby halting proliferation.
The mechanism for this cell cycle arrest is linked to its activity as a CDK4/cyclin D1 inhibitor, which governs the G1/S transition. nih.govcore.ac.uk While inhibition at G1 is the expected outcome, the reported G2/M accumulation suggests a more complex downstream effect or potentially other unidentified molecular targets involved in cell cycle control.
Notably, a key study found that this compound does not activate caspases, which are critical executioner proteins in the apoptotic cascade. core.ac.uk This finding indicates that while this compound is cytostatic and can halt cell proliferation via cell cycle arrest, it does not appear to induce programmed cell death through the classical caspase-dependent apoptotic pathway.
| Cellular Process | Effect of this compound | Associated Mechanism |
| Cell Cycle | Accumulation of cells in G2/M phase core.ac.uk | Inhibition of CDK4/cyclin D1 complex nih.govcore.ac.uk |
| Apoptosis | No caspase activation observed core.ac.uk | Does not induce classical apoptosis core.ac.uk |
Role of Reactive Oxygen Species (ROS) in this compound Bioactivity
While some related terpenoid quinones are known to generate reactive oxygen species (ROS) as part of their mechanism of action, there is currently no specific scientific literature that documents the role of ROS in the bioactivity of this compound. researchgate.netmdpi.com
Signaling Pathway Modulation (e.g., p38 MAPK pathway activation)
There is no available research data indicating that this compound modulates specific signaling pathways such as the p38 mitogen-activated protein kinase (MAPK) pathway. In contrast, the related compound Siphonodictyal B has been shown to activate the p38 MAPK pathway, but this activity has not been reported for this compound. researchgate.net
Antimicrobial Mechanisms against Bacterial Strains (e.g., Staphylococcus aureus, Bacillus subtilis, Vibrio anguillarum)
Metabolites from the sponge Siphonodictyon coralliphagum, the source of this compound, have been reported to possess antimicrobial properties. researchgate.netresearchgate.netresearchgate.net However, the specific antimicrobial activity and mechanisms of this compound against bacterial strains such as Staphylococcus aureus, Bacillus subtilis, or Vibrio anguillarum have not been detailed in the available scientific literature. One study on new sesquiterpene hydroquinones from the same sponge identified other related compounds as having significant activity against Staphylococcus aureus, but this compound was not among them. researchgate.net
Anti-inflammatory and Antiphlogistic Action Pathways
This compound has been evaluated in assays for anti-inflammatory (antiphlogistic) and antirheumatic properties. researchgate.netmdpi.comresearchgate.netresearchgate.net However, the results of these assays and the specific molecular pathways involved in any potential anti-inflammatory action have not been published.
Structure Activity Relationship Sar Studies
Systematic Exploration of Siphonodictyal C Analogues for Bioactivity Modulation
The systematic exploration of this compound analogues involves the synthesis or isolation of compounds with structural variations compared to the parent molecule, followed by the evaluation of their biological activities. This process helps to identify key structural features responsible for the observed bioactivity and understand how modifications can modulate the potency or selectivity of the compound. While detailed studies specifically on a large series of synthetic this compound analogues are not extensively detailed in the provided search results, research on related siphonodictyals and other marine natural products provides insights into the strategies employed in this type of exploration researchgate.netresearchgate.netmdpi.compsu.eduacs.orgresearchgate.netnih.gov.
Studies on other siphonodictyals, such as siphonodictyals B1-B3, G, and E1-E4, isolated from the sponge Aka coralliphagum, have involved the characterization of compounds with different substituents and sulfation patterns researchgate.netpsu.eduacs.orgresearchgate.netresearchgate.net. Evaluating the antimicrobial and antiproliferative activities of these related compounds has allowed researchers to link structural differences to variations in biological effects researchgate.netpsu.eduacs.orgresearchgate.net. For instance, the presence of an ortho-hydroquinone moiety has been linked to the biological activity of some siphonodictyals psu.eduacs.org. Similarly, investigations into hemiacetalmeroterpenoids have shown that the degree of oxidation at specific carbons and keto-enol tautomerism can significantly influence antimicrobial activity mdpi.com. These examples highlight the importance of targeted structural modifications and the assessment of their impact on bioactivity in the systematic exploration of analogues.
Identification of Key Pharmacophores and Structural Motifs for Activity
Identifying key pharmacophores and structural motifs involves pinpointing the essential features of this compound that are necessary for its interaction with a biological target and the subsequent elicitation of a biological response. A pharmacophore is an abstract representation of the molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) in a specific spatial arrangement that are critical for activity researchgate.netunicamp.brfiveable.meunina.it.
Although specific pharmacophore models for this compound are not explicitly described in the provided snippets, the reported activities and studies on related compounds offer clues. This compound has been identified as an inhibitor of CDK4/cyclin D1 nih.gov. For other siphonodictyals and related meroterpenoids, the ortho-hydroquinone moiety has been implicated as an important structural feature for biological activity, including antimicrobial and antiproliferative effects psu.eduacs.org. This suggests that the redox properties and the specific arrangement of hydroxyl groups and the aromatic ring within the this compound structure likely contribute to its pharmacophore.
Further research involving the synthesis and testing of truncated or modified this compound structures, as well as computational studies like molecular docking, would be necessary to precisely delineate the key pharmacophores and structural motifs responsible for its various activities.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish mathematical relationships between the structural properties (represented by molecular descriptors) of a series of compounds and their biological activities nih.govresearchgate.netnih.govfrontiersin.orgprotoqsar.com. These models can then be used to predict the activity of new, untested compounds and to gain further insights into the structural requirements for activity nih.govresearchgate.net.
The process of QSAR modeling typically involves:
Compiling a dataset of compounds with known structures and biological activities.
Calculating molecular descriptors that quantitatively represent various structural, electronic, and physicochemical properties of each compound nih.govfrontiersin.org.
Using statistical methods or machine learning algorithms to build a model that correlates the molecular descriptors with the biological activity nih.govnih.govfrontiersin.org.
Validating the developed model to ensure its robustness and predictive power researchgate.netresearchgate.net.
While a specific QSAR model for this compound is not detailed in the search results, the mention of QSAR modeling in the context of protected this compound synthesis suggests that such studies may have been initiated or are feasible for this compound class researchgate.net. Applying QSAR to a well-defined set of this compound analogues with a range of activities could help to:
Identify the most relevant molecular descriptors influencing activity.
Predict the activity of novel, designed analogues before their synthesis and testing.
The success of QSAR modeling depends on the quality and diversity of the dataset and the appropriate selection of descriptors and modeling techniques nih.govresearchgate.net.
Influence of Substituent Effects and Stereochemistry on Biological Efficacy
The influence of substituent effects and stereochemistry on biological efficacy is a critical aspect of SAR studies. Substituent effects refer to how the nature and position of chemical groups attached to the core structure of this compound impact its activity. Stereochemistry, the three-dimensional arrangement of atoms in space, is particularly important for chiral molecules like many natural products, as different stereoisomers can exhibit significantly different biological activities researchgate.netnih.govnih.gov.
While detailed data on substituent effects on this compound activity is not provided, studies on related compounds demonstrate the significance of such modifications. For example, variations in the degree of oxidation at specific carbons influenced the antimicrobial activity of hemiacetalmeroterpenoids mdpi.com. The presence and position of sulfate (B86663) groups on other siphonodictyals also contribute to their biological profiles researchgate.netpsu.eduacs.orgresearchgate.net. These findings suggest that modifying substituents on the sesquiterpene and hydroquinone (B1673460) moieties of this compound would likely modulate its observed activities.
The impact of stereochemistry on the biological activity of natural products is well-established researchgate.netnih.govnih.gov. Different enantiomers can interact differently with chiral biological targets, leading to variations in binding affinity, metabolism, and transport nih.govnih.gov. Although specific stereochemical SAR for this compound is not detailed, the challenges in resolving stereochemistry at certain positions in related compounds have been noted psu.edu. Given that this compound is a complex molecule with multiple chiral centers, its stereochemistry is expected to play a significant role in its biological efficacy and target interactions. Studies comparing the activities of different stereoisomers of this compound or its analogues would be essential to fully understand the stereochemical requirements for its biological effects.
Computational and Theoretical Studies
Molecular Docking and Ligand-Target Interaction Analysis
No specific studies detailing molecular docking analyses of Siphonodictyal C with any biological targets were found.
Molecular Dynamics Simulations to Elucidate Binding Mechanisms
In silico Prediction of Biological Activity and ADMET (focusing on computational prediction methods)
There were no available studies that performed in silico predictions of the biological activity or the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound.
Quantum Chemical Calculations for Mechanistic Insights
No publications were found that applied quantum chemical calculations to gain mechanistic insights into the properties or activity of this compound.
Future Research Directions and Untapped Potential
Exploration of Undiscovered Siphonodictyal Analogues
The discovery of novel analogues of Siphonodictyal C represents a crucial future research direction. Given that this compound is part of a family of related metabolites, such as Siphonodictyal A, B, and E, further exploration of marine organisms, particularly sponges from the Siphonodictyon genus and related species, may yield new analogues with potentially varied or enhanced biological activities. sci-hub.ru Targeted isolation studies, guided by chemotaxonomic information and advanced spectroscopic techniques, could help uncover these undiscovered compounds. Additionally, exploring organisms that produce related meroterpenoids could provide insights into potential structural variations. nih.gov Synthetic chemistry approaches, including diversity-oriented synthesis, can also play a vital role in generating a library of this compound analogues with structural modifications to explore the structure-activity relationships systematically. nih.gov
Advanced Mechanistic Elucidation in Complex Biological Systems (in vitro)
While some studies have begun to explore the biological activities of related compounds like Siphonodictyal B, a deeper understanding of the precise molecular mechanisms by which this compound interacts within complex biological systems in vitro is needed. researchgate.netresearchgate.netresearchmap.jpnih.gov Future research should employ advanced in vitro techniques to identify specific protein targets, signaling pathways, and cellular processes modulated by this compound. This could involve pull-down assays, activity-based protein profiling, and detailed biochemical studies. Investigating its effects on various cell lines and primary cells, potentially in co-culture or more complex 3D models, could provide insights into its activity in environments that better mimic in vivo conditions. Understanding the detailed mechanism of action is crucial for determining its therapeutic potential and identifying potential off-target effects.
Integration of Omics Technologies in this compound Research
Integrating omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, holds significant untapped potential for this compound research. wayne.eduthermofisher.comfrontiersin.orgwikipedia.orgfrontiersin.orgcore.ac.uk Applying transcriptomics and proteomics to cells or organisms treated with this compound can reveal global changes in gene and protein expression, providing a broader picture of its biological impact. thermofisher.comfrontiersin.orgimec-int.comnih.gov Metabolomics can help identify metabolic pathways affected by the compound. thermofisher.comfrontiersin.org Integrating these different omics datasets through multi-omics analysis can provide a more comprehensive and systems-level understanding of how this compound perturbs biological networks. thermofisher.comfrontiersin.org This can lead to the identification of novel biomarkers of response or resistance and uncover previously unsuspected biological roles.
Leveraging Machine Learning for Predictive Modeling in Siphonodictyal Chemistry
Machine learning (ML) approaches offer powerful tools for predictive modeling in various aspects of this compound research. acs.orgresearchgate.netqlik.commdpi.comresearchgate.netnumberanalytics.comamazonaws.comorientjchem.orgnih.govchemrxiv.org ML models can be trained on existing data to predict the properties of undiscovered Siphonodictyal analogues, guiding the search for compounds with desired characteristics. researchgate.netmdpi.comresearchgate.netamazonaws.comchemrxiv.org Predictive modeling can also be applied to optimize synthetic routes by predicting reaction outcomes and identifying optimal conditions. acs.orgorientjchem.orgnih.gov Furthermore, ML can be used to build quantitative structure-activity relationship (QSAR) models to predict the biological activity of potential analogues based on their chemical structures, accelerating the lead optimization process. numberanalytics.comamazonaws.com Leveraging ML can significantly expedite the discovery, synthesis, and biological evaluation of this compound and related compounds.
Q & A
Q. How can ecological studies assess the environmental impact of harvesting sponges for this compound research?
- Methodological Answer : Use PECO framework: Population (sponge colonies), Exposure (harvesting frequency), Comparator (untouched sites), Outcome (biomass recovery). Implement quadrat sampling and GIS mapping to monitor population dynamics .
Cross-Disciplinary Approaches
Q. What omics technologies are most effective for studying this compound’s mechanism of action?
Q. How can computational models predict this compound’s in silico toxicity profile?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
